N,N-dibutyl-4-chloro-2-nitrobenzamide

Catalog No.
S11429426
CAS No.
M.F
C15H21ClN2O3
M. Wt
312.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dibutyl-4-chloro-2-nitrobenzamide

Product Name

N,N-dibutyl-4-chloro-2-nitrobenzamide

IUPAC Name

N,N-dibutyl-4-chloro-2-nitrobenzamide

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

InChI

InChI=1S/C15H21ClN2O3/c1-3-5-9-17(10-6-4-2)15(19)13-8-7-12(16)11-14(13)18(20)21/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

DXKKSMGVIJRTPN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

N,N-dibutyl-4-chloro-2-nitrobenzamide is an organic compound characterized by its molecular formula C15H21ClN2O3C_{15}H_{21}ClN_{2}O_{3} and a molecular weight of approximately 312.799 g/mol. This compound features a benzamide structure with a chloro group at the para position and a nitro group at the meta position relative to the amide functional group. The presence of these substituents contributes to its unique chemical properties and potential biological activities.

  • Reduction: The nitro group can be converted into an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon, or through chemical reducing agents like tin(II) chloride.
  • Substitution: The chloro group can engage in nucleophilic substitution reactions, where it is replaced by various nucleophiles, including amines or thiols.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

These reactions are essential for modifying the compound's structure and enhancing its biological activity.

N,N-dibutyl-4-chloro-2-nitrobenzamide exhibits potential biological activities, particularly in pharmacology. Its mechanism of action may involve interactions with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro group may participate in covalent bonding with nucleophilic sites on proteins or enzymes. This interaction could lead to inhibition or modification of their activity, making it a candidate for further investigation in drug development.

The synthesis of N,N-dibutyl-4-chloro-2-nitrobenzamide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with dibutylamine. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) to promote the formation of the amide bond. The reaction conditions usually require an inert atmosphere (e.g., nitrogen) and solvents like dichloromethane. Following the reaction, purification methods such as recrystallization or chromatography are employed to isolate the final product.

N,N-dibutyl-4-chloro-2-nitrobenzamide has several applications across various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug discovery and development, particularly for conditions related to enzyme inhibition.
  • Chemical Research: It can be used in synthetic organic chemistry as an intermediate for developing other chemical entities.
  • Material Science: Its unique properties may find applications in creating specialized materials or coatings.

Interaction studies of N,N-dibutyl-4-chloro-2-nitrobenzamide focus on its binding affinity and reactivity with biological targets. These studies often employ techniques such as molecular docking simulations to predict how the compound interacts with enzymes or receptors at a molecular level. Understanding these interactions helps elucidate its mechanism of action and guides further modifications for enhanced efficacy.

N,N-dibutyl-4-chloro-2-nitrobenzamide shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
N,N-dibutyl-3-nitrobenzamideC15H22N2O3C_{15}H_{22}N_{2}O_{3}Nitro group at 3-position
N,N-dibenzyl-2-chloro-5-nitrobenzamideC16H18ClN2O3C_{16}H_{18}ClN_{2}O_{3}Two benzyl groups attached to nitrogen
N-(2,4-Dinitrophenyl)-4-nitrobenzamideC13H8N4O7C_{13}H_{8}N_{4}O_{7}Dinitrophenyl substituent

Uniqueness of N,N-dibutyl-4-chloro-2-nitrobenzamide

What sets N,N-dibutyl-4-chloro-2-nitrobenzamide apart from these similar compounds is primarily its specific arrangement of functional groups (chloro and nitro) on the benzene ring, which influences its reactivity and biological activity profile. This unique combination may enhance its potential as a therapeutic agent compared to others in its class.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Exact Mass

312.1240702 g/mol

Monoisotopic Mass

312.1240702 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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